molecular formula C14H18N2O4 B2448250 Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate CAS No. 860784-18-5

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate

Cat. No. B2448250
CAS RN: 860784-18-5
M. Wt: 278.308
InChI Key: GKTMBSKVBMSORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate” is a chemical compound with the molecular formula C14H18N2O4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate” can be represented by the SMILES notation: COC(=O)C1=C(C(=CC=C1)N+[O-])CN2CCCCC2 . This indicates that the molecule contains a methyl ester group (COC=O), a nitro group (N+[O-]), and a piperidine ring (N2CCCCC2) attached to a benzene ring.


Physical And Chemical Properties Analysis

“Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate” has a molecular weight of 278.3 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

  • Hammett Relationship in Tetrasubstituted Thiophens : Spinelli, Consiglio, and Corrao (1972) demonstrated the application of the Hammett relationship to tetrasubstituted thiophens, specifically the kinetics of piperidino-debromination in methanol. This study is relevant for understanding the chemical behavior of similar compounds (Spinelli, Consiglio, & Corrao, 1972).

  • Voltage-Clamp Studies of Methyl Pyridine Carboxylate Derivatives : Visentin et al. (1999) explored the synthesis and voltage-clamp studies of methyl pyridine carboxylate derivatives and their analogues. These compounds showed significant interactions with L-type Ca2+ channels, which is crucial for understanding their pharmacological applications (Visentin et al., 1999).

  • Photochemical Isomerization of Benzisothiazole Derivatives : Tanikawa et al. (2010) investigated the photochemical isomerization of benzisothiazole derivatives, including the effects of nitro-substitution. This study aids in understanding the photochemical properties of similar nitro-substituted compounds (Tanikawa et al., 2010).

  • Substitution of o-Nitrophenyl Sulfides : Dudová et al. (2002) focused on the preparation of substituted methyl o-nitrophenyl sulfides. This is important for synthesizing and identifying compounds with similar structures (Dudová et al., 2002).

  • Nucleophilic Substitutions in Pyridine Rings : Hamed (1997) studied the kinetics of reactions involving chloro-nitropyridines with piperidine and morpholine. Such studies are fundamental for understanding the reactions of nitro-substituted compounds like Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate (Hamed, 1997).

properties

IUPAC Name

methyl 3-nitro-2-(piperidin-1-ylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-14(17)11-6-5-7-13(16(18)19)12(11)10-15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTMBSKVBMSORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate

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